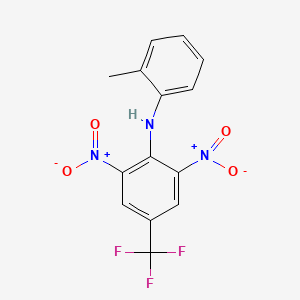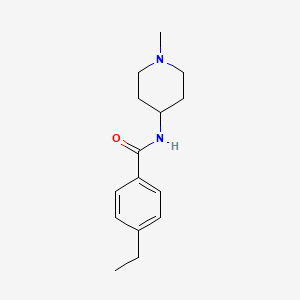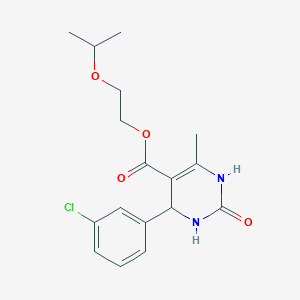![molecular formula C16H15Cl2N3O4S B4998192 1-(2-chloro-6-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4998192.png)
1-(2-chloro-6-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-6-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine, also known as CNP-SCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is not fully understood. However, it is believed to interact with various proteins and receptors in cells, modulating their activity and leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including:
1. Modulation of ion channel activity: this compound has been found to modulate the activity of various ion channels, including voltage-gated potassium channels and NMDA receptors.
2. Interaction with GPCRs: this compound has been found to interact with certain GPCRs, leading to the modulation of cellular signaling pathways.
3. Antioxidant properties: this compound has been found to exhibit antioxidant properties, protecting cells from oxidative stress.
実験室実験の利点と制限
1-(2-chloro-6-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine has several advantages for use in lab experiments, including its ability to modulate ion channel activity and interact with GPCRs. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
将来の方向性
There are several future directions for research on 1-(2-chloro-6-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine, including:
1. Investigating its potential therapeutic applications: this compound has been found to exhibit a range of biochemical and physiological effects, making it a potential candidate for therapeutic applications.
2. Studying its effects on neuronal function: this compound has been found to modulate the activity of NMDA receptors, making it a useful tool for investigating the role of these receptors in neuronal function.
3. Developing new derivatives: The synthesis of new derivatives of this compound could lead to compounds with improved properties and potential therapeutic applications.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to modulate ion channel activity and interact with GPCRs make it a useful tool for investigating various biological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 1-(2-chloro-6-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine involves the reaction of 1-(2-chloro-6-nitrophenyl)piperazine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain pure this compound.
科学的研究の応用
1-(2-chloro-6-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a useful tool for investigating various biological processes. Some of the key applications of this compound in scientific research include:
1. Studying the role of ion channels in cellular function: this compound has been found to modulate the activity of ion channels in cells, making it a useful tool for investigating the role of ion channels in various biological processes.
2. Investigating the role of G protein-coupled receptors (GPCRs) in cellular signaling: this compound has been found to interact with certain GPCRs, making it a useful tool for investigating the role of these receptors in cellular signaling.
3. Studying the effects of oxidative stress on cellular function: this compound has been found to exhibit antioxidant properties, making it a useful tool for investigating the effects of oxidative stress on cellular function.
特性
IUPAC Name |
1-(2-chloro-6-nitrophenyl)-4-(4-chlorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O4S/c17-12-4-6-13(7-5-12)26(24,25)20-10-8-19(9-11-20)16-14(18)2-1-3-15(16)21(22)23/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFIJMXJSBFDQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-1,3-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B4998112.png)
![N-isopropyl-2-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4998129.png)
![4-pentylbicyclo[2.2.2]oct-1-yl 4-hexylbenzoate](/img/structure/B4998143.png)
![3,4-dichloro-N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B4998146.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B4998152.png)
![N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4998154.png)

![N-(3,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4998165.png)


![10-(2-thienyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4998189.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B4998207.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B4998214.png)